2-(2-Chlorophenyl)propan-1-ol
CAS No.: 26059-47-2
Cat. No.: VC2696842
Molecular Formula: C9H11ClO
Molecular Weight: 170.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26059-47-2 |
---|---|
Molecular Formula | C9H11ClO |
Molecular Weight | 170.63 g/mol |
IUPAC Name | 2-(2-chlorophenyl)propan-1-ol |
Standard InChI | InChI=1S/C9H11ClO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3 |
Standard InChI Key | XQTCGNGYRGOUJB-UHFFFAOYSA-N |
SMILES | CC(CO)C1=CC=CC=C1Cl |
Canonical SMILES | CC(CO)C1=CC=CC=C1Cl |
Introduction
Parameter | Information |
---|---|
IUPAC Name | 2-(2-Chlorophenyl)propan-1-ol |
Molecular Formula | C9H11ClO |
Structural Features | Secondary alcohol with 2-chlorophenyl substituent |
Functional Groups | Hydroxyl group, chlorinated aromatic ring |
Chemical Classification | Chlorinated alcohol, aromatic alcohol |
Physical and Chemical Properties
Physical Characteristics
2-(2-Chlorophenyl)propan-1-ol is generally characterized as a colorless to pale yellow liquid at room temperature. Its physical state is primarily determined by the presence of the hydroxyl group and the chlorinated aromatic ring. Based on structural analysis and comparison with similar compounds, it likely exhibits moderate to high viscosity due to hydrogen bonding interactions between hydroxyl groups.
The compound's solubility profile is expected to reflect its dual nature, with moderate solubility in organic solvents such as ethanol, methanol, and various ethers. Its solubility in water is anticipated to be limited due to the presence of the hydrophobic chlorophenyl group, despite the hydrophilic nature of the hydroxyl functionality. This differential solubility makes it potentially useful in certain extraction and separation processes.
Chemical Reactivity
The chemical reactivity of 2-(2-Chlorophenyl)propan-1-ol is largely governed by the presence of its hydroxyl group and the chlorinated aromatic ring. The primary alcohol functionality can participate in various reactions typical of alcohols, including oxidation, esterification, and dehydration. The presence of the chlorine atom on the aromatic ring introduces additional reactivity patterns, potentially enabling various substitution and coupling reactions.
Oxidation of the primary alcohol can lead to the corresponding aldehyde and carboxylic acid derivatives, which may serve as valuable intermediates in organic synthesis. The chlorine substituent on the aromatic ring can facilitate nucleophilic aromatic substitution reactions under appropriate conditions, allowing for further functionalization of the molecule.
Spectroscopic Properties
The spectroscopic characteristics of 2-(2-Chlorophenyl)propan-1-ol provide valuable information for its identification and structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive signals for the aromatic protons, the methyl and methylene groups, and the hydroxyl proton. Infrared spectroscopy would display characteristic absorption bands for the O-H stretching vibration and C-Cl bond, further confirming its structural identity.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-(2-Chlorophenyl)propan-1-ol can be achieved through several synthetic pathways, each offering specific advantages in terms of yield, selectivity, and reaction conditions. One potential route involves the reduction of the corresponding ketone or aldehyde using appropriate reducing agents. Another approach may utilize Grignard reactions starting from 2-chlorobenzaldehyde, followed by appropriate transformations to achieve the desired product.
A commonly employed method for synthesizing similar compounds involves the reaction of aryl halides with appropriate carbonyl compounds in the presence of metal catalysts, followed by reduction to obtain the alcohol functionality. The specific synthetic route chosen would depend on the availability of starting materials, desired purity, and scale of production.
Laboratory Preparation
In laboratory settings, the synthesis of 2-(2-Chlorophenyl)propan-1-ol would typically require controlled reaction conditions to ensure high yield and purity. The following table outlines potential reaction conditions for a reduction-based synthesis approach:
Parameter | Condition |
---|---|
Starting Material | 2-(2-Chlorophenyl)propan-1-one |
Reducing Agent | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) |
Solvent | Anhydrous tetrahydrofuran (THF) or diethyl ether |
Temperature | 0-25°C |
Reaction Time | 2-4 hours |
Purification | Column chromatography or recrystallization |
The choice of reducing agent significantly influences the reaction outcome, with sodium borohydride offering milder reaction conditions at the expense of potentially lower yields compared to the more reactive lithium aluminum hydride.
Structural Relationships and Comparisons
Related Chlorinated Alcohols
2-(2-Chlorophenyl)propan-1-ol shares structural similarities with several related compounds, including its positional isomers and homologs with varying carbon chain lengths. Understanding these relationships provides context for interpreting the compound's properties and potential applications.
The related compound 2-amino-2-(2-chlorophenyl)propan-1-ol represents an amino derivative that shares the core structure but features an amino group at the 2-position . This additional functional group significantly alters the compound's physical properties and chemical reactivity, particularly its solubility profile and hydrogen bonding capabilities.
Similarly, 2-(2-chlorophenyl)-2-methyl-1-propanol represents a structural analog with an additional methyl group at the 2-position, resulting in a tertiary alcohol with distinct chemical behavior compared to the secondary alcohol nature of 2-(2-chlorophenyl)propan-1-ol.
Structural Comparison Table
The following table provides a comparative analysis of 2-(2-Chlorophenyl)propan-1-ol and structurally related compounds:
Compound | Structural Differences | Implications for Properties |
---|---|---|
2-(2-Chlorophenyl)propan-1-ol | Base compound | Secondary alcohol with primary hydroxyl group |
2-Amino-2-(2-chlorophenyl)propan-1-ol | Addition of amino group at 2-position | Enhanced water solubility, potential for salt formation |
2-(2-Chlorophenyl)-2-methyl-1-propanol | Additional methyl group at 2-position | Tertiary carbon center, altered steric properties |
1-(2-Chlorophenyl)propan-1-ol | Hydroxyl group at position 1 instead of position 2 | Different stereochemical properties and reactivity |
Future Research Recommendations
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